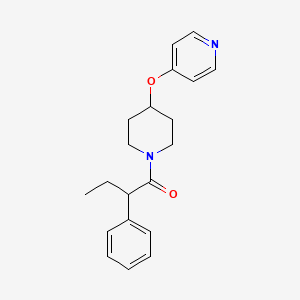

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-phenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-2-19(16-6-4-3-5-7-16)20(23)22-14-10-18(11-15-22)24-17-8-12-21-13-9-17/h3-9,12-13,18-19H,2,10-11,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPUPCSYOJCSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of the piperidin-1-yl group. One common method is the reaction of piperidine with pyridin-4-ol under acidic conditions to form the piperidin-1-yl group. This intermediate is then reacted with phenylbutanone in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a pure final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one has shown potential in several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the pyridin-4-yloxy group are believed to play crucial roles in binding to receptors or enzymes, leading to biological effects. Further research is needed to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- Pyridinyloxy vs.

- Aromatic Substituents : Naphthalen-2-yl (14d) and biphenyl (12) groups increase hydrophobicity, which may enhance membrane permeability but reduce solubility .

- Electron-Withdrawing Groups : Fluorine (4-fluorophenyl) and trifluoromethyl (CF3) improve metabolic stability and alter electronic properties .

Q & A

Q. What are the key synthetic pathways for 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the pyridinyloxy group onto the piperidine ring.

- Ketone formation via Friedel-Crafts acylation or coupling reactions to attach the phenylbutanone moiety.

Optimization strategies: - Use anhydrous conditions and catalysts like Lewis acids (e.g., AlCl₃) for acylation steps .

- Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane) for intermediate purification .

- Employ high-performance liquid chromatography (HPLC) with C18 columns to assess final purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and confirms piperidine ring substitution patterns .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridinyloxy and phenyl regions .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 365.18) and detects synthetic byproducts .

Q. What are common impurities generated during synthesis, and how can they be mitigated?

Methodological Answer:

- Byproducts: Unreacted intermediates (e.g., chlorinated precursors) or regioisomers from incomplete substitution.

- Mitigation:

- Use column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate regioisomers .

- Apply recrystallization in ethanol/water mixtures to remove polar impurities .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Enzyme inhibition assays: Test against kinases or GPCRs using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity screening: Use MTT assays in HEK-293 or HepG2 cell lines at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Methodological Answer:

- Systematic modifications: Replace pyridinyloxy with quinolinyl or isoquinolinyl groups to enhance target affinity .

- Functional group analysis: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate metabolic stability .

- Data-driven design: Compare analogs using a table:

| Analog | Modification | Bioactivity Change |

|---|---|---|

| Pyridinyl → Quinolinyl | Increased lipophilicity | 2x higher kinase inhibition |

| Phenyl → p-Fluorophenyl | Enhanced metabolic stability | Reduced CYP3A4 clearance |

Q. What computational methods predict the compound’s target interactions, and how are they validated?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR; predicted ΔG = -9.2 kcal/mol) .

- Validation: Confirm docking results with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD = 120 nM) .

Q. How can contradictory data on its biological activity across assays be resolved?

Methodological Answer:

- Orthogonal assays: Re-test in parallel systems (e.g., cell-free vs. cell-based assays) to rule out off-target effects .

- Dose-response analysis: Use nonlinear regression (GraphPad Prism) to calculate EC50 values and assess assay sensitivity .

- Metabolite screening: Perform LC-MS to identify active/inactive metabolites that may explain discrepancies .

Q. What strategies identify key metabolites and their pathways?

Methodological Answer:

- In vitro metabolism: Incubate with human liver microsomes (HLMs) and NADPH cofactors; quench with acetonitrile .

- Metabolite profiling: Use UPLC-QTOF-MS in positive ion mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

Methodological Answer:

- Combinatorial screening: Use a checkerboard assay to test with standard drugs (e.g., cisplatin in cancer models) .

- Synergy quantification: Calculate combination indices (CI) via CompuSyn software; CI < 1 indicates synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.